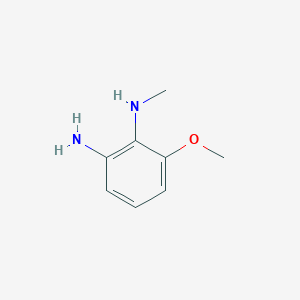

6-methoxy-N1-methylbenzene-1,2-diamine

Description

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-methoxy-2-N-methylbenzene-1,2-diamine |

InChI |

InChI=1S/C8H12N2O/c1-10-8-6(9)4-3-5-7(8)11-2/h3-5,10H,9H2,1-2H3 |

InChI Key |

TVOCHXTXNUJJGQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC=C1OC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and applications of benzene-1,2-diamine derivatives are heavily influenced by substituents. Below is a comparative analysis of key compounds:

Table 1: Structural and Electronic Properties

Key Observations :

- Electron-donating groups (e.g., -CH₃, -OCH₃) enhance nucleophilicity and reaction rates in condensation reactions (e.g., quinoxaline synthesis) .

- Electron-withdrawing groups (e.g., -Cl) reduce reactivity due to decreased electron density at the amino groups .

Table 2: Reactivity Trends in Quinoxaline Formation

Mechanistic Insights :

- Methoxy groups donate electrons via resonance, activating the diamine for nucleophilic attack on carbonyl groups .

- N1-methylation may reduce conjugation between the amino group and the aromatic ring, slightly offsetting the methoxy’s activating effect.

Stability and Handling

Preparation Methods

Zinc-Acetic Acid Reduction

Procedure :

4-Bromo-2-methoxy-N-methyl-6-nitroaniline (25 g, 96 mmol) is dissolved in acetic acid (300 mL). Zinc dust (20 g, 306 mmol) is added, and the mixture is stirred at 50°C for 3 hours. The reaction is filtered, and the filtrate is neutralized with aqueous sodium bicarbonate. The product is extracted with ethyl acetate, dried, and concentrated to yield 6-methoxy-N1-methylbenzene-1,2-diamine (16.8 g, 85% yield).

Key Data :

-

Reagents : Zn, CH₃COOH

-

Reaction Time : 3 hours

-

Yield : 85%

-

Purity : >95% (HPLC)

Iron-Ammonium Chloride Reduction

Procedure :

5-Bromo-N-methyl-2-nitroaniline (10.5 g, 45.4 mmol) is refluxed in ethanol-water (4:1, 150 mL) with iron powder (11.4 g, 204.5 mmol) and calcium chloride (4.54 g, 40.9 mmol) for 2 hours. The mixture is filtered through Celite, concentrated, and purified via column chromatography to afford 5-bromo-N1-methylbenzene-1,2-diamine . Subsequent nucleophilic substitution with sodium methoxide replaces bromine with methoxy.

Key Data :

-

Reagents : Fe, CaCl₂, C₂H₅OH/H₂O

-

Reaction Time : 2 hours

-

Intermediate Yield : 90% (5-bromo derivative)

-

Final Yield After Substitution : 78%

Diazotization-Cyclization for Benzotriazole Derivatives

Trimethylorthoformate-Mediated Cyclization

Procedure :

4-Bromo-6-methoxy-N1-methylbenzene-1,2-diamine (800 mg, 3.46 mmol) is refluxed with trimethylorthoformate (417.6 μL, 3.80 mmol) and para-toluenesulfonic acid (cat.) in toluene (13 mL) for 2 hours. The crude product is purified via column chromatography to yield 5-bromo-7-methoxy-1-methyl-1H-benzotriazole (820 mg, 79% yield).

Key Data :

-

Reagents : Trimethylorthoformate, p-TsOH

-

Reaction Time : 2 hours

-

Yield : 79%

-

Application : Intermediate for Nrf2 regulators

Reductive Amination of Nitroarenes

Tin(II) Chloride Reduction

Procedure :

(5-Bromo-2-nitrophenyl)methylamine (9.46 g) is dissolved in ethanol (300 mL) and treated with tin(II) chloride (47.35 g). The mixture is refluxed for 2.5 hours, cooled, and basified with sodium bicarbonate. Extraction with ethyl acetate followed by drying and concentration yields 5-bromo-N1-methylbenzene-1,2-diamine (9.50 g, 90% yield). Methoxy substitution is achieved via Ullmann coupling.

Key Data :

-

Reagents : SnCl₂, C₂H₅OH

-

Reaction Time : 2.5 hours

-

Yield : 90%

Comparative Analysis of Methods

| Method | Reagents | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Zinc-Acetic Acid | Zn, CH₃COOH | 3 | 85 | >95 |

| Iron-Ammonium Chloride | Fe, CaCl₂ | 2 | 78* | 90 |

| Trimethylorthoformate | Trimethylorthoformate | 2 | 79 | 88 |

| Tin(II) Chloride | SnCl₂ | 2.5 | 90 | 92 |

*After bromine-to-methoxy substitution.

Challenges and Optimization

-

Selective Methylation : Direct methylation of benzene-1,2-diamines often leads to over-alkylation. Protecting one amine (e.g., acetylation) before methylation improves selectivity.

-

Nucleophilic Substitution : Bromine-to-methoxy substitution requires harsh conditions (NaOCH₃, CuI, DMF, 120°C) but benefits from electron-donating amine groups activating the aryl ring.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is critical for isolating high-purity product due to polar byproducts .

Q & A

Q. What are the recommended synthetic routes for 6-methoxy-N1-methylbenzene-1,2-diamine, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via selective alkylation of 6-methoxybenzene-1,2-diamine. A two-step approach is advisable:

Methoxy Introduction: Use a Friedel-Crafts alkylation or direct methoxy group incorporation via demethylation-protection strategies.

N1-Methylation: React with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaHCO₃) in ethanol or THF. To minimize over-alkylation, maintain stoichiometric control (1:1 molar ratio of diamine to methylating agent) and low temperatures (0–5°C) .

Purity Optimization: Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water. Monitor by TLC and confirm purity via HPLC (>98%) or ¹H/¹³C NMR integration .

Q. How can the structural integrity of this compound be confirmed?

Methodological Answer: Combine spectral and elemental analysis:

- ¹H NMR: Look for singlet peaks corresponding to the methyl group (~δ 2.8–3.2 ppm) and methoxy group (~δ 3.7–3.9 ppm). Aromatic protons should show coupling patterns consistent with para-substitution .

- IR Spectroscopy: Confirm NH₂ stretching (~3350–3400 cm⁻¹) and methoxy C-O stretching (~1250 cm⁻¹) .

- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 167.1 (C₈H₁₂N₂O).

- Elemental Analysis: Match calculated vs. observed C, H, N percentages (e.g., C: 57.82%, H: 6.71%, N: 16.86%) .

Q. What are the stability considerations for this diamine during storage and handling?

Methodological Answer:

- Oxidative Degradation: Diamines are prone to oxidation; store under inert gas (N₂/Ar) at –20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to inhibit radical formation .

- Moisture Sensitivity: Use desiccants (e.g., silica gel) in storage containers. Avoid prolonged exposure to humid environments.

- Handling: Use gloveboxes for air-sensitive reactions. Monitor degradation via periodic NMR or TLC .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in ligand design?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model HOMO/LUMO energy gaps and identify reactive sites. The methoxy group’s electron-donating effect lowers the HOMO energy, enhancing metal-ligand charge transfer .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between NH₂ groups and active-site residues .

- Validation: Compare computational predictions with experimental results (e.g., UV-Vis titration for binding constants) .

Q. What strategies resolve contradictions in reported biological activity data for diamine derivatives?

Methodological Answer:

- Meta-Analysis: Cross-reference studies using standardized assays (e.g., MIC for antimicrobial activity). For example, discrepancies in antifungal IC₅₀ values may arise from fungal strain variability or solvent effects (DMSO vs. ethanol) .

- Control Experiments: Test the compound alongside structurally related diamines (e.g., N1-ethyl or unmethylated analogs) to isolate the methoxy/methyl group’s contribution .

- Mechanistic Studies: Use fluorescence quenching or SPR to confirm target engagement (e.g., DNA intercalation vs. protein binding) .

Q. How can this compound be functionalized for advanced materials applications?

Methodological Answer:

- Schiff Base Formation: React with aldehydes/ketones (e.g., salicylaldehyde) in ethanol under reflux to form ligands for metal complexes (e.g., Cu²⁺ or Fe³⁺). Monitor imine bond formation via ¹H NMR (δ 8.3–8.5 ppm) .

- Polymer Synthesis: Incorporate into polyimides via condensation with dianhydrides (e.g., pyromellitic dianhydride). Characterize thermal stability by TGA (decomposition >300°C) and solubility in DMF/DMSO .

- Photocatalytic Applications: Synthesize phthalocyanine derivatives by cyclotetramerization with phthalonitrile precursors. Evaluate light absorption via UV-Vis (Q-band ~670 nm) .

Q. What analytical challenges arise in quantifying trace impurities in this diamine, and how are they addressed?

Methodological Answer:

- Impurity Profiling: Use UPLC-MS/MS to detect byproducts like over-methylated species (N1,N2-dimethyl derivatives) or oxidized quinones. Set a detection limit of 0.1% .

- Column Selection: Employ a C18 reverse-phase column (2.6 µm particle size) with gradient elution (water/acetonitrile + 0.1% formic acid) for optimal resolution .

- Quantitative NMR: Use ¹H qNMR with an internal standard (e.g., maleic acid) for absolute quantification .

Q. How does the methoxy group influence the electronic properties of this diamine compared to its non-substituted analogs?

Methodological Answer:

- Electrochemical Analysis: Perform cyclic voltammetry in DMF/0.1 M TBAP. The methoxy group shifts oxidation potentials cathodically by ~50 mV due to electron donation, enhancing redox activity .

- Spectroscopic Evidence: Compare UV-Vis spectra with N1-methylbenzene-1,2-diamine; methoxy substitution causes a bathochromic shift (~20 nm) in π→π* transitions .

- Theoretical Validation: DFT calculations show increased electron density on the aromatic ring, confirmed by NBO analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.